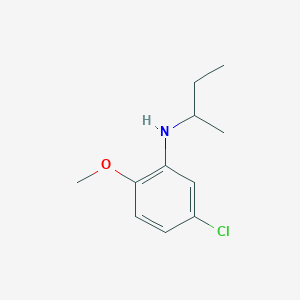

N-(butan-2-yl)-5-chloro-2-methoxyaniline

Description

Contextualization within Contemporary Aniline (B41778) Chemistry and Its Derivatives

Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group. Its derivatives are a class of compounds where one or more hydrogen atoms on the benzene (B151609) ring or the amino group are replaced by other functional groups. These modifications give rise to a vast array of molecules with diverse chemical properties and applications. In contemporary organic chemistry, aniline derivatives are fundamental building blocks.

The reactivity of the aniline scaffold can be finely tuned by the nature and position of its substituents. The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. The presence of other substituents, such as the chloro and methoxy (B1213986) groups in the case of N-(butan-2-yl)-5-chloro-2-methoxyaniline's precursor, modifies the electron density and steric environment of the aromatic ring, thereby influencing its reactivity in further synthetic transformations. For instance, derivatives of 2-methoxy-5-chloroaniline have been investigated for various applications, highlighting the importance of this specific substitution pattern. google.com

Significance of Substituted Anilines in Synthetic Organic Chemistry

Substituted anilines are indispensable intermediates in the synthesis of a wide range of complex organic molecules. Their utility spans numerous sectors, including the pharmaceutical, agrochemical, and materials science industries. In medicinal chemistry, the aniline framework is a common feature in many therapeutic agents. For example, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which share a common structural heritage with the title compound, have been synthesized and evaluated for their anti-proliferative activity against cancer cell lines. researchgate.net

The synthesis of specifically substituted anilines is a key focus of modern synthetic methodology. The target compound, this compound, is an N-alkylated derivative. The introduction of the N-(butan-2-yl) group, also known as a sec-butyl group, adds a chiral, sterically hindered alkyl substituent to the nitrogen atom. This modification can significantly impact the molecule's physical and biological properties.

The precursor for this compound is 5-Chloro-2-methoxyaniline (B1222851) (CAS No. 95-03-4). fishersci.comchemicalbook.com This primary aniline is a well-characterized solid used in the preparation of various molecules. chemicalbook.com Its synthesis is typically achieved through the reduction of the corresponding nitro compound, 4-chloro-1-methoxy-2-nitrobenzene. chemicalbook.comchemicalbook.com

Table 1: Physicochemical Properties of 5-Chloro-2-methoxyaniline

| Property | Value | Reference(s) |

| CAS Number | 95-03-4 | fishersci.comchemicalbook.comthermofisher.com |

| Molecular Formula | C₇H₈ClNO | chemicalbook.comthermofisher.com |

| Molecular Weight | 157.60 g/mol | chemicalbook.com |

| Appearance | Off-white to tan/brown crystalline powder or flakes | fishersci.comchemicalbook.com |

| Melting Point | 81-85 °C | fishersci.com |

| Boiling Point | 135 °C @ 7.8 mbar | fishersci.com |

| Flash Point | 136 °C | fishersci.comchemicalbook.com |

| Solubility | Slightly soluble in Chloroform and DMSO | chemicalbook.com |

The synthesis of the final compound, this compound, from its precursor can be achieved through several standard methods for N-alkylation of anilines. One of the most common and efficient methods is reductive amination. This process involves the reaction of the primary amine (5-chloro-2-methoxyaniline) with a ketone (butan-2-one) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Table 2: Plausible Synthesis via Reductive Amination

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 5-Chloro-2-methoxyaniline + Butan-2-one | Mild acid catalyst (e.g., acetic acid) | Intermediate Iminium Ion |

| 2 | Intermediate Iminium Ion | Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride) | This compound |

While specific research findings on this compound are not widely available in public literature, its structure suggests its potential use as a specialized building block in organic synthesis. The combination of the chloro, methoxy, and N-sec-butyl groups provides a unique electronic and steric profile for creating more complex target molecules, potentially in the development of new pharmaceuticals or advanced materials.

Structure

3D Structure

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

N-butan-2-yl-5-chloro-2-methoxyaniline |

InChI |

InChI=1S/C11H16ClNO/c1-4-8(2)13-10-7-9(12)5-6-11(10)14-3/h5-8,13H,4H2,1-3H3 |

InChI Key |

IORVPOUVWPSHIV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=C(C=CC(=C1)Cl)OC |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Strategic Pathways for N Butan 2 Yl 5 Chloro 2 Methoxyaniline

Retrosynthetic Analysis of the N-(butan-2-yl)-5-chloro-2-methoxyaniline Framework

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points. The most logical disconnection is at the C-N bond between the aniline (B41778) nitrogen and the butan-2-yl group. This approach simplifies the molecule into two key synthons: the 5-chloro-2-methoxyaniline (B1222851) core and a butan-2-yl electrophile or its carbonyl equivalent.

This leads to two main forward synthetic strategies:

N-Alkylation: This involves the reaction of the 5-chloro-2-methoxyaniline precursor with a suitable butan-2-ylating agent, such as 2-bromobutane (B33332) or 2-butanol.

Reductive Amination: This strategy involves the condensation of 5-chloro-2-methoxyaniline with butan-2-one to form an intermediate imine, which is then reduced in situ to yield the final secondary amine.

A further disconnection of the 5-chloro-2-methoxyaniline precursor points to simpler starting materials. The chloro and methoxy (B1213986) substituents can be introduced through various aromatic functionalization reactions. A common and efficient precursor is 4-chloro-2-nitroanisole, where the nitro group can be readily reduced to the required amine functionality. This precursor, in turn, can be derived from even simpler aromatic compounds through nitration and chlorination reactions.

Synthesis of the 5-Chloro-2-methoxyaniline Core Precursor

The synthesis of the 5-chloro-2-methoxyaniline core is a critical step. Several methodologies exist, primarily involving the reduction of a nitroaromatic intermediate or the regioselective functionalization of an aniline derivative.

A highly efficient and widely documented method for the synthesis of 5-chloro-2-methoxyaniline is the reduction of 4-chloro-1-methoxy-2-nitrobenzene (also known as 4-chloro-2-nitroanisole).

One specific, high-yield protocol involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst system. In a typical procedure, a refluxing mixture of 4-chloro-1-methoxy-2-nitrobenzene, iron(III) chloride, and activated carbon in methanol (B129727) is treated dropwise with hydrazine hydrate. This method has been reported to produce 5-chloro-2-methoxyaniline in yields as high as 98%. chemicalbook.com

Alternative reduction methods for nitroaromatic compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. These methods are often considered greener as they can avoid the use of hazardous reagents like hydrazine. Another approach involves the use of polysulfides, such as sodium polysulfide, which has been demonstrated in the reduction of the structurally similar 4-chloro-2-nitrotoluene. google.com

| Method | Reagents & Catalysts | Typical Substrate | Reported Yield | Reference |

|---|---|---|---|---|

| Hydrazine Reduction | Hydrazine hydrate, FeCl₃, Activated Carbon | 4-chloro-1-methoxy-2-nitrobenzene | 98% | chemicalbook.com |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | General Nitroaromatics | Variable | General Knowledge |

| Polysulfide Reduction | Sodium polysulfide, Ammonium salt | 4-chloro-2-nitrotoluene | High | google.com |

An alternative strategy to construct the 5-chloro-2-methoxyaniline core is through the direct, regioselective chlorination of 2-methoxyaniline (o-anisidine). The directing effects of the amino and methoxy groups must be carefully controlled to achieve the desired 5-chloro isomer.

Research has shown that the para-chlorination of substituted anilines can be achieved with high selectivity using copper(II) chloride (CuCl₂) in an ionic liquid, such as 1-hexyl-3-methylimidazolium (B1224943) chloride. This method provides excellent yields for the 4-chloro product (relative to the primary functional group). For 2-methoxyaniline, this would correspond to the desired 5-chloro-2-methoxyaniline. This approach is advantageous as it operates under mild conditions and avoids the need for gaseous HCl or oxygen.

The synthesis of the 5-chloro-2-methoxyaniline core can be optimized by applying green chemistry principles. The use of catalytic reduction methods, particularly catalytic hydrogenation with H₂, is preferable to stoichiometric reductants like iron or tin in acidic media, as it minimizes waste. chemicalbook.com

The regioselective chlorination using a copper catalyst in an ionic liquid also aligns with green chemistry principles. Ionic liquids can serve as recyclable reaction media, and the catalytic nature of the process reduces the amount of reagent required. This avoids the use of harsh chlorinating agents and hazardous solvents.

N-Alkylation and Amination Strategies for Butan-2-yl Moiety Introduction

Once the 5-chloro-2-methoxyaniline core is synthesized, the final step is the introduction of the butan-2-yl group onto the nitrogen atom.

Direct N-alkylation is a common method for forming C-N bonds. This can be achieved by reacting 5-chloro-2-methoxyaniline with a secondary alkyl halide, such as 2-bromobutane. A powerful and modern method for this transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups. mdpi.com

The general catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide (or in this case, the N-alkylation of an aryl amine with an alkyl halide) to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-alkylated product and regenerate the catalyst. The choice of ligand, base, and solvent is crucial for the success of this reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle.

Another prominent strategy is reductive amination . This involves the reaction of 5-chloro-2-methoxyaniline with butan-2-one. The initial reaction forms an enamine or imine intermediate, which is then reduced in situ to the final secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). Catalytic hydrogenation can also be employed for the reduction step. This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines.

| Strategy | Reactants | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Buchwald-Hartwig Amination | 5-chloro-2-methoxyaniline + 2-bromobutane | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos), Base (e.g., KOt-Bu) | A versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. |

| Reductive Amination | 5-chloro-2-methoxyaniline + Butan-2-one | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd) | A one-pot reaction involving the formation of an imine/enamine intermediate followed by in situ reduction. |

Reductive Amination Pathways

Reductive amination is a highly effective and widely used method for the formation of C-N bonds, making it a primary pathway for the synthesis of this compound. This process typically involves a two-step sequence in a single pot: the initial reaction between the primary amine, 5-chloro-2-methoxyaniline, and a ketone, butan-2-one, to form a Schiff base or imine intermediate. This intermediate is then reduced in situ to yield the desired secondary amine product.

The reaction is versatile, and the choice of reducing agent is critical to its success, influencing reaction conditions and chemoselectivity. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, is another viable, albeit often more complex, approach. Reductive amination is a cornerstone in pharmaceutical and medicinal chemistry due to its efficiency and the prevalence of amines in biologically active compounds. researchgate.net

| Reagent/Catalyst | Typical Solvent | Temperature | Key Characteristics |

| Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE) | Room Temperature | Mild and selective, tolerates many functional groups. |

| Sodium cyanoborohydride | Methanol (MeOH), Ethanol (EtOH) | Room Temperature | Effective but requires pH control and is toxic. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Methanol (MeOH), Ethanol (EtOH) | Room Temperature to 50°C | "Green" method, but may affect other reducible groups. |

This table presents typical conditions for reductive amination reactions and is for illustrative purposes.

Coupling Reactions for C-N Bond Formation

Transition-metal-catalyzed cross-coupling reactions provide a powerful alternative for constructing the C-N bond in this compound. These methods typically couple an aryl precursor with an amine.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for forming C-N bonds. nih.gov In this context, the reaction would involve coupling 5-chloro-2-methoxyaniline with a sec-butyl halide (e.g., 2-bromobutane) or a sulfonate ester. The catalytic system typically consists of a palladium precatalyst and a sterically hindered phosphine ligand. ias.ac.in The choice of ligand, base, and solvent is crucial for achieving high yields. nih.gov This method is valued for its broad substrate scope and tolerance of various functional groups under relatively mild conditions. ias.ac.in

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds. wikipedia.org It typically requires harsher reaction conditions, such as high temperatures, compared to palladium-catalyzed methods. wikipedia.orgresearchgate.net The synthesis would involve the reaction of 5-chloro-2-methoxyaniline with a sec-butyl halide in the presence of a copper catalyst and a base. wikipedia.org While modern developments have introduced ligands that allow for milder conditions, the Ullmann reaction is often considered a less favorable alternative to the Buchwald-Hartwig amination for many applications due to the required high temperatures and potential for side reactions. wikipedia.orgnih.gov

| Reaction | Catalyst System | Typical Base | Temperature | Advantages | Disadvantages |

| Buchwald-Hartwig Amination | Pd precatalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos) | Sodium tert-butoxide, Cesium carbonate | 80-120°C | Mild conditions, high functional group tolerance. ias.ac.in | Cost of palladium and ligands. |

| Ullmann Condensation | Copper salt (e.g., CuI) ± Ligand (e.g., phenanthroline) | Potassium carbonate, Cesium carbonate | 120-200°C | Lower catalyst cost. | Harsh conditions, often lower yields. wikipedia.orgresearchgate.net |

This table provides a comparative overview of typical conditions for C-N coupling reactions.

Stereoselective Synthesis of Enantiopure this compound

The sec-butyl group in the target molecule contains a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-N-(butan-2-yl)-5-chloro-2-methoxyaniline. For many applications, particularly in pharmaceuticals, it is essential to synthesize a single enantiomer. Several strategies can be employed to achieve this.

Chiral Auxiliary-Based Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org In this synthesis, a chiral auxiliary could be attached to the nitrogen atom of 5-chloro-2-methoxyaniline. The resulting molecule would then be alkylated with a sec-butyl electrophile. The steric hindrance imposed by the chiral auxiliary would direct the incoming alkyl group to one face of the molecule, leading to the preferential formation of one diastereomer. Finally, the auxiliary is cleaved to yield the enantiomerically enriched target compound. sigmaaldrich.com Examples of chiral auxiliaries used in asymmetric synthesis include Evans oxazolidinones and camphorsultam. wikipedia.org

Asymmetric Catalysis in N-Alkylation

Asymmetric catalysis offers a more elegant and atom-economical approach to enantiopure products. This strategy involves using a chiral catalyst to control the stereoselectivity of the N-alkylation reaction. For instance, a transition metal complex with a chiral ligand could catalyze the reaction between 5-chloro-2-methoxyaniline and a sec-butylating agent. The chiral environment created by the catalyst would favor the formation of one enantiomer over the other. Recent research has focused on developing highly efficient catalysts for the N-alkylation of amines with alcohols, which presents a green and efficient method. nih.gov This approach avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent protection and deprotection steps.

Resolution Techniques for Racemic Mixtures

If a stereoselective synthesis is not employed, a racemic mixture of this compound will be produced. This mixture can be separated into its constituent enantiomers through a process called chiral resolution. The most common method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. After separation, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the target amine.

Process Chemistry and Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production requires careful consideration of several factors to ensure the process is safe, cost-effective, and environmentally sustainable.

Cost and Availability of Starting Materials : The primary precursors, 5-chloro-2-methoxyaniline and a butan-2-yl source, must be readily available and affordable at an industrial scale.

Catalyst Selection and Cost : For coupling reactions, the cost, efficiency (turnover number), and stability of the catalyst are critical. nih.gov For palladium-catalyzed reactions, minimizing the amount of the expensive metal is a key objective. Catalyst recovery and recycling are also important economic and environmental considerations.

Solvent Choice : Solvents should be selected based on reaction performance, safety (toxicity and flammability), environmental impact, and ease of recovery and recycling.

Purification : The method of purification must be scalable and efficient. For large-scale production, methods like distillation and crystallization are preferred over chromatographic techniques, which are often used in laboratory settings.

Safety and Environmental Impact : A thorough hazard assessment of all chemicals and reaction steps is necessary. The process should be designed to minimize the generation of hazardous waste and byproducts, adhering to the principles of green chemistry.

Iii. Chemical Reactivity and Mechanistic Investigations of N Butan 2 Yl 5 Chloro 2 Methoxyaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System

The regiochemical outcome of EAS reactions on the N-(butan-2-yl)-5-chloro-2-methoxyaniline ring is determined by the directing effects of the three substituents. The N-(butan-2-yl)amino group is a very strong activating group and an ortho, para-director. Similarly, the methoxy (B1213986) group at the C2 position is also a strong activator and an ortho, para-director. libretexts.org Conversely, the chlorine atom at the C5 position is a deactivating group but also directs incoming electrophiles to the ortho and para positions. libretexts.orgquora.com

The directing influences of these groups are summarized below:

N-(butan-2-yl)amino group (at C1): Directs to C2 (blocked), C4, and C6. Strongly activating.

Methoxy group (at C2): Directs to C1 (blocked), C3, and C6. Strongly activating.

Chloro group (at C5): Directs to C2 (blocked), C4, and C6. Weakly deactivating.

Considering these effects, the positions C4 and C6 are strongly activated by both the amino and chloro groups. The C6 position is further activated by the methoxy group. The C3 position is activated only by the methoxy group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, which are para and ortho to the dominant N-(butan-2-yl)amino directing group, respectively. The precise product distribution between the C4 and C6 isomers would depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent N-butan-2-yl group potentially influencing the approach to the C6 position.

| Position on Ring | Influence from N-(butan-2-yl)amino (C1) | Influence from Methoxy (C2) | Influence from Chloro (C5) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C3 | Meta (deactivated) | Ortho (activated) | Meta (deactivated) | Slightly Activated |

| C4 | Para (strongly activated) | Meta (deactivated) | Ortho (activated) | Strongly Activated |

| C6 | Ortho (strongly activated) | Para (activated) | Ortho (activated) | Very Strongly Activated |

The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents on the benzene (B151609) ring. unilag.edu.ngrsc.org Electron-donating groups increase the nucleophilicity of the ring, accelerating the reaction, while electron-withdrawing groups decrease it, slowing the reaction down. libretexts.org

In this compound, the N-(butan-2-yl)amino and methoxy groups are strong activating groups due to their ability to donate electron density to the ring via resonance (+R effect). byjus.comlibretexts.org The chloro group, while electronegative and electron-withdrawing inductively (-I effect), also donates electron density through resonance (+R effect). However, for halogens, the inductive effect typically outweighs the resonance effect, making them net deactivators. quora.com

| Compound | Substituent | Effect on Ring | Relative Rate of Nitration (vs. Benzene = 1) |

|---|---|---|---|

| Aniline | -NH₂ | Strongly Activating | 1 x 10⁶ |

| Anisole | -OCH₃ | Strongly Activating | 1 x 10⁴ |

| Chlorobenzene | -Cl | Weakly Deactivating | 0.03 |

| This compound | -NHR, -OCH₃, -Cl | Strongly Activating (Predicted) | >> 1 x 10⁶ |

Nucleophilic Reactivity at the Nitrogen Center and Subsequent Transformations

The lone pair of electrons on the nitrogen atom of the N-(butan-2-yl)amino group makes it a nucleophilic center. It can react with various electrophiles, leading to a range of functional group transformations.

The secondary amine functionality readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. pearson.comderpharmachemica.com This reaction converts the amine into an amide. The purpose of this transformation in a synthetic sequence is often to protect the amino group or to reduce its activating influence on the aromatic ring during subsequent electrophilic substitution reactions. libretexts.org

Similarly, sulfonylation occurs upon reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to yield a sulfonamide. sapub.org This reaction is also typically performed in the presence of a base. Sulfonamides are important functional groups in medicinal chemistry. acs.org The steric bulk of the N-(butan-2-yl) group may slightly reduce the rate of these reactions compared to less hindered secondary amines.

| Reaction Type | Typical Reagents | Product Functional Group | General Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride, Acetic anhydride | N-acyl amide | Presence of a base (e.g., pyridine, K₂CO₃), often at room temperature. derpharmachemica.com |

| Sulfonylation | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | N-sulfonyl sulfonamide | Presence of a base, solvent-free or in a suitable solvent. sapub.org |

The nitrogen center can participate in condensation reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones could potentially lead to the formation of enamines, although this reactivity is more typical for secondary amines where the resulting enamine is stabilized.

Furthermore, this compound can serve as a precursor for the synthesis of heterocyclic compounds through cyclization reactions. Such reactions would typically require the prior introduction of another reactive functional group onto the aniline ring or the N-alkyl chain. For example, if a group capable of reacting with the amine (e.g., a carboxylic acid or an alkyne) is introduced at the C6 position, an intramolecular cyclization could be initiated to form a six-membered heterocyclic ring. The electronic nature of substituents on the reacting partner can influence the mode of cyclization. beilstein-journals.org

Oxidative and Reductive Reactivity Profiles

The electron-rich nature of this compound makes it susceptible to both oxidative and reductive transformations under appropriate conditions.

The N-alkylaniline moiety is particularly prone to oxidation. rsc.org Anodic oxidation of N-alkylanilines can lead to a variety of coupled products, including substituted benzidines (tail-to-tail coupling) and diphenylamines (head-to-tail coupling). acs.orgacs.org The specific products formed are influenced by factors such as the steric bulk of the alkyl group, reactant concentration, and the reaction medium. acs.org Chemical oxidation can also generate radical cations that dimerize or polymerize. researchgate.net The presence of the activating methoxy group would likely enhance this susceptibility to oxidation.

Regarding reduction, the molecule possesses two main sites that could be reduced: the aromatic ring and the chloro substituent. The chloro group can be removed via catalytic hydrogenolysis (reductive dehalogenation) using hydrogen gas and a palladium catalyst, replacing it with a hydrogen atom. The aromatic ring itself is generally resistant to reduction but can be hydrogenated to a substituted cyclohexylamine (B46788) under more forcing conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium.

Transition Metal-Catalyzed Transformations Involving the Aniline Moiety

The presence of the aniline functional group, substituted with an N-sec-butyl group, an ortho-methoxy group, and a para-chloro substituent, provides multiple avenues for transition metal-catalyzed reactions. These transformations are pivotal in synthetic organic chemistry for the construction of complex molecular architectures.

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach to molecular diversification. In the context of this compound, the aniline nitrogen can act as a directing group to facilitate ortho-C-H activation. Rhodium catalysts, in particular, have been effectively employed for the direct ortho-arylation of anilines. researchgate.netnih.gov This is typically achieved using a removable or "traceless" directing group, such as an aminophosphine, which coordinates to the metal center and positions it for selective C-H bond cleavage at the ortho position. researchgate.netnih.gov

While specific studies on this compound are not extensively documented, the general mechanism involves the coordination of the directing group to the rhodium catalyst. This is followed by a concerted metalation-deprotonation step to form a rhodacycle intermediate. Subsequent reaction with a coupling partner, such as an aryl halide, leads to the formation of the new C-C bond and regeneration of the active catalyst. uantwerpen.be The steric bulk of the N-butan-2-yl group and the electronic influence of the ortho-methoxy and para-chloro substituents would be expected to modulate the efficiency and regioselectivity of such transformations.

A variety of transition metals beyond rhodium, including nickel, have been utilized for the C-H alkylation of N-heteroarenes, which share mechanistic similarities with aniline functionalization. nih.govmdpi.comsemanticscholar.orgrsc.org These reactions often proceed via a chelation-assisted mechanism where a directing group guides the metal to a specific C-H bond.

Interactive Table: Representative Rhodium-Catalyzed ortho-Arylation of Anilines using a Traceless Directing Group.

| Entry | Aniline Substrate | Aryl Halide | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Aniline | Iodobenzene | [Rh(COD)Cl]₂ / Aminophosphine | 85 | researchgate.net |

| 2 | 4-Methoxyaniline | 4-Iodotoluene | [Rh(COD)Cl]₂ / Aminophosphine | 92 | researchgate.net |

C-N Bond Activation and Cross-Coupling Methodologies

The carbon-nitrogen bond in anilines, while generally robust, can be activated and cleaved by transition metal catalysts, opening pathways for cross-coupling reactions. researchgate.net Palladium-catalyzed C-N cross-coupling reactions, famously known as the Buchwald-Hartwig amination, are a cornerstone of modern synthesis for forming C-N bonds. acs.orgnih.govresearchgate.net In the context of this compound, the existing C-N bond could potentially be cleaved and reformed with a different aryl or alkyl group, although this is a less common transformation for secondary anilines compared to their formation.

More pertinent is the use of the aniline nitrogen as a nucleophile in palladium-catalyzed cross-coupling reactions with aryl halides. The N-sec-butyl substituent introduces moderate steric hindrance, which can influence the rate and efficiency of the coupling. The electronic properties of the aryl ring, influenced by the electron-donating methoxy group and the electron-withdrawing chloro group, also play a crucial role.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to palladium-based systems for C-N bond formation. acs.org These reactions often employ a dual-base strategy and can be promoted by visible light. acs.org

Interactive Table: Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines.

| Entry | Aryl Halide | Amine | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Chlorotoluene | Dibenzylamine | Pd₂(dba)₃ / RuPhos | NaOtBu | 95 | nih.gov |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Morpholine | Pd(OAc)₂ / DavePhos | K₃PO₄ | 88 | acs.org |

Detailed Mechanistic Studies of Key Reactions

A thorough understanding of reaction mechanisms is paramount for optimizing reaction conditions and expanding the scope of synthetic methodologies. For the transition metal-catalyzed transformations of this compound, mechanistic investigations would focus on identifying key intermediates and determining the rate-limiting steps.

Reaction Pathway Elucidation through Intermediate Characterization

In rhodium-catalyzed C-H amination reactions, a key area of mechanistic investigation is the nature of the nitrogen-containing intermediate. Studies on the direct C-H amination of arenes using organic azides as the nitrogen source have revealed the formation of a rhodium-nitrenoid species. acs.org Density Functional Theory (DFT) calculations suggest a stepwise pathway involving a Rh(V)-nitrenoid intermediate that undergoes subsequent amido insertion is more favorable than a concerted C-N bond formation. acs.org The characterization of such intermediates, often through spectroscopic methods and X-ray crystallography where possible, provides direct evidence for the proposed catalytic cycle.

In palladium-catalyzed C-N cross-coupling, the catalytic cycle is generally understood to involve oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. Mechanistic studies often focus on the nature of the active catalyst and the turnover-limiting step. mit.edu

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction. By replacing a hydrogen atom with deuterium (B1214612) at a position involved in bond breaking or formation in the rate-limiting step, a change in the reaction rate can be observed.

For C-H functionalization reactions, a significant primary KIE (kH/kD > 1) is expected if the C-H bond cleavage is the rate-determining step. In the context of palladium-catalyzed amination of aryl halides, KIE studies have been employed to dissect the catalytic cycle. For instance, in the Suzuki-Miyaura reaction, 13C KIEs have been used to demonstrate that the oxidative addition of aryl bromides occurs to a 12-electron monoligated palladium complex. nih.gov Similar studies on C-N coupling reactions can help to determine whether oxidative addition, reductive elimination, or another step is rate-limiting. nih.govacs.org For example, in the palladium-catalyzed formylation of aryl bromides, small KIE values for dihydrogen activation suggested that this step was not solely rate-determining. acs.org A kinetic isotope effect was also observed in the reaction between tricyanoethylene and dimethylaniline, providing insights into the reaction mechanism.

Iv. Advanced Spectroscopic and Structural Elucidation of N Butan 2 Yl 5 Chloro 2 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. Through a series of one- and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the N-(butan-2-yl)-5-chloro-2-methoxyaniline molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methoxy (B1213986), N-H, and butan-2-yl protons. The aromatic region would display three signals corresponding to the protons on the substituted benzene (B151609) ring. The methoxy group would appear as a sharp singlet, while the aliphatic protons of the butan-2-yl group would present as a series of multiplets due to spin-spin coupling. The N-H proton signal is typically a broad singlet that can be confirmed by D₂O exchange.

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the seven carbon atoms of the 5-chloro-2-methoxyaniline (B1222851) core and the four unique carbons of the butan-2-yl substituent. The chemical shifts are influenced by the electron-donating methoxy and amino groups and the electron-withdrawing chloro group.

Predicted chemical shifts (δ) and coupling constants (J) are based on data from analogous compounds such as 5-chloro-2-methoxyaniline and N-sec-butylaniline. chemicalbook.comnih.govrsc.orgrsc.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | ~3.5-4.5 | broad singlet (br s) | - |

| Aromatic H-6 | ~6.8-7.0 | doublet (d) | J ≈ 2.5 Hz |

| Aromatic H-4 | ~6.6-6.8 | doublet of doublets (dd) | J ≈ 8.5, 2.5 Hz |

| Aromatic H-3 | ~6.5-6.7 | doublet (d) | J ≈ 8.5 Hz |

| Methoxy (-OCH₃) | ~3.8 | singlet (s) | - |

| N-CH (butan-2-yl) | ~3.4-3.6 | multiplet (m) | - |

| -CH₂- (butan-2-yl) | ~1.5-1.7 | multiplet (m) | - |

| -CH₃ (butan-2-yl, doublet) | ~1.2-1.4 | doublet (d) | J ≈ 6.5 Hz |

| -CH₃ (butan-2-yl, triplet) | ~0.9-1.1 | triplet (t) | J ≈ 7.5 Hz |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-2 (-OCH₃) | ~148-150 |

| Aromatic C-1 (-NH) | ~138-140 |

| Aromatic C-3 | ~112-114 |

| Aromatic C-5 (-Cl) | ~120-122 |

| Aromatic C-4 | ~116-118 |

| Aromatic C-6 | ~110-112 |

| Methoxy (-OCH₃) | ~55-57 |

| N-CH (butan-2-yl) | ~50-55 |

| -CH₂- (butan-2-yl) | ~29-32 |

| -CH₃ (butan-2-yl, doublet C) | ~19-22 |

| -CH₃ (butan-2-yl, triplet C) | ~10-12 |

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. Key expected correlations include those within the butan-2-yl group, connecting the methine proton to the adjacent methylene (B1212753) and methyl protons, and the methylene protons to the terminal methyl group. It would also confirm the adjacency of the H-3 and H-4 protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to their directly attached carbons, providing unambiguous C-H assignments. Each proton signal from the aromatic ring, the methoxy group, and the butan-2-yl group would show a correlation to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. Important HMBC correlations would include:

The N-H proton to the aromatic C-1 and the butan-2-yl N-CH carbon.

The methoxy protons (-OCH₃) to the aromatic C-2.

The aromatic H-3 proton to carbons C-1, C-2, and C-5.

The N-CH proton of the butan-2-yl group to the aromatic C-1 and the carbons of the ethyl and methyl groups within the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the molecule's preferred conformation and stereochemistry. Expected NOESY cross-peaks would be observed between the N-CH proton of the butan-2-yl group and the aromatic H-6 proton, as well as the methoxy protons, indicating their spatial proximity.

The butan-2-yl group contains a stereocenter at the methine carbon (N-CH), meaning this compound is a chiral molecule and can exist as two enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. To assess enantiomeric purity, chiral NMR techniques are employed.

One common method involves the use of chiral derivatizing agents (CDAs) , such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. bohrium.com Reacting a non-racemic sample of the amine with an enantiopure CDA forms a mixture of diastereomeric amides. These diastereomers have different physical properties and, crucially, will exhibit separate and distinct signals in the ¹H or ¹⁹F NMR spectra. The integration ratio of these distinct signals allows for the precise quantification of the enantiomeric excess (ee).

Alternatively, chiral solvating agents (CSAs) , like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives, can be used. rsc.org These agents form transient, diastereomeric complexes with each enantiomer of the amine directly in the NMR tube. This association induces small but measurable differences in the chemical shifts of the enantiomers, allowing for their differentiation and quantification without chemical modification of the analyte. rsc.orgnih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecular bonds and provides a characteristic fingerprint of the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. Data from the parent compound, 5-chloro-2-methoxyaniline, provides a strong basis for these assignments. niscpr.res.inresearchgate.net The addition of the butan-2-yl group introduces aliphatic C-H stretching and bending vibrations.

Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~3350-3450 | N-H Stretch | Secondary Amine | Medium |

| ~3000-3100 | C-H Stretch | Aromatic | Medium-Weak |

| ~2850-2970 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Strong |

| ~1580-1610 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1450-1500 | C=C Stretch / CH₂ Scissoring | Aromatic Ring / Aliphatic | Medium-Strong |

| ~1220-1260 | C-O-C Asymmetric Stretch | Aryl Ether | Strong |

| ~1250-1335 | C-N Stretch | Aromatic Amine | Strong |

| ~1020-1050 | C-O-C Symmetric Stretch | Aryl Ether | Medium |

| ~1000-1100 | C-Cl Stretch | Aryl Halide | Strong |

| ~800-880 | C-H Out-of-plane Bend | Aromatic (Substituted) | Strong |

The presence of a single N-H stretching band, instead of the two bands seen in primary amines, is a clear indicator of the secondary amine functionality. orgchemboulder.com Strong aliphatic C-H stretching bands confirm the presence of the butan-2-yl group. The strong absorption around 1240 cm⁻¹ is characteristic of the aryl-O-CH₃ ether linkage. niscpr.res.inresearchgate.net

Raman spectroscopy provides complementary vibrational data to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Therefore, the aromatic ring vibrations are typically very prominent in the Raman spectrum.

For this compound, the Raman spectrum is expected to show:

Strong Aromatic Ring Stretching: Intense bands between 1550-1610 cm⁻¹ corresponding to the C=C stretching modes of the benzene ring.

Ring Breathing Modes: A sharp, intense band around 1000 cm⁻¹, characteristic of the symmetric "breathing" vibration of the substituted benzene ring.

C-H Stretching: Both aromatic (~3050 cm⁻¹) and aliphatic (~2850-2970 cm⁻¹) C-H stretching vibrations will be visible.

C-Cl Vibration: A strong band corresponding to the C-Cl stretch is also expected, typically in the 1000-1100 cm⁻¹ region, confirming the halogen substitution. niscpr.res.inresearchgate.net

Together, these advanced spectroscopic methods provide a comprehensive and detailed structural characterization of this compound, from its basic connectivity to its subtle stereochemical properties.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

No published HRMS data is available for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

No published MS/MS fragmentation data is available for this compound.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions (if applicable)

No published UV-Vis spectroscopic data is available for this compound.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

No published X-ray crystallographic data is available for this compound.

V. Computational Chemistry and Theoretical Modeling of N Butan 2 Yl 5 Chloro 2 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which governs its structure and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For N-(butan-2-yl)-5-chloro-2-methoxyaniline, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311+G**, would be performed to find the geometry that corresponds to the lowest energy state.

This process calculates key structural parameters. The addition of the chiral N-(butan-2-yl) group introduces significant conformational complexity compared to its precursor, 5-chloro-2-methoxyaniline (B1222851). DFT calculations can map the potential energy landscape by identifying different stable conformers (rotational isomers) and calculating their relative energies, thus revealing the most likely shapes the molecule will adopt.

Illustrative Optimized Geometric Parameters: The following table presents hypothetical, yet plausible, optimized geometric parameters for this compound, as would be predicted by a DFT calculation.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length (Å) | C-Cl | 1.745 |

| C-O (methoxy) | 1.365 | |

| C-N (aniline) | 1.401 | |

| N-C (butyl) | 1.468 | |

| Bond Angle (°) | C-N-C | 121.5 |

| O-C-C (ring) | 118.0 | |

| Cl-C-C (ring) | 119.5 | |

| Dihedral Angle (°) | C-C-N-C | 35.0 |

Note: This data is illustrative and represents typical values for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting a molecule's reactivity based on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. For this compound, FMO analysis would identify the regions susceptible to electrophilic and nucleophilic attack.

Hypothetical FMO Properties:

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.85 | Electron-donating ability |

| LUMO Energy | -0.95 | Electron-accepting ability |

Note: This data is illustrative. The precise values would be determined via quantum chemical calculation.

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results. DFT calculations can compute the theoretical vibrational frequencies (IR spectrum) and nuclear magnetic resonance (NMR) chemical shifts.

IR Spectroscopy: Theoretical IR spectra are calculated from the vibrational modes of the optimized geometry. These predicted frequencies help in the assignment of experimental IR bands to specific molecular motions, such as C-H stretching, N-H bending, or C-Cl stretching.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions are crucial for confirming the molecular structure by comparing the theoretical spectrum to the experimental one.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its physical, chemical, or biological properties. For this compound, a QSPR study would begin by calculating a wide range of molecular descriptors (e.g., electronic, topological, steric). These descriptors would then be used to develop a regression model to predict properties such as solubility, boiling point, or receptor binding affinity, based on the properties of a training set of similar molecules.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. To understand how this compound might be synthesized or how it participates in further reactions, a transition state search would be performed. This involves identifying the highest-energy structure along the reaction coordinate, known as the transition state.

By calculating the energy of the reactants, products, and the transition state, the activation energy for the reaction can be determined. This information is crucial for understanding reaction kinetics and predicting whether a proposed reaction mechanism is feasible. For instance, studying the mechanism of electrophilic aromatic substitution on the aniline (B41778) ring would involve locating the transition state for the attack of an electrophile.

Non-Linear Optical (NLO) Properties Theoretical Investigation

A theoretical investigation into the non-linear optical (NLO) properties of a specific chemical compound provides crucial insights into its potential for applications in optoelectronics, such as in the development of materials for optical switching, frequency conversion, and other photonic technologies. These investigations are typically conducted using computational quantum mechanical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

For the compound this compound, a comprehensive search of scientific literature and chemical databases did not yield any specific studies detailing the theoretical investigation of its non-linear optical properties. Research in this area often focuses on molecules with significant charge-transfer characteristics and extended π-conjugated systems, which are known to exhibit enhanced NLO responses.

While studies exist for structurally related compounds, such as 5-chloro-ortho-methoxyaniline, the specific contribution of the N-(butan-2-yl) substituent to the NLO properties of the core aniline structure has not been reported. A theoretical study on this compound would typically involve the calculation of several key parameters to quantify its NLO behavior. These parameters include the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.

The general methodology for such an investigation would involve:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable energetic conformation.

Calculation of NLO Properties: Using the optimized geometry, quantum chemical calculations would be performed to determine the electronic properties related to the NLO response.

The results of such a study would be presented in data tables, comparing the calculated values to those of known NLO materials to assess the potential of this compound for NLO applications. However, at present, no such detailed research findings or data tables are available for this specific compound.

Vi. Applications of N Butan 2 Yl 5 Chloro 2 Methoxyaniline As a Chemical Intermediate

Role in the Synthesis of Complex Organic Scaffolds

The structure of N-(butan-2-yl)-5-chloro-2-methoxyaniline makes it a suitable precursor for the synthesis of intricate molecular architectures, particularly those found in pharmacologically active compounds and natural products. The secondary amine can serve as a nucleophile or be transformed into other functional groups, while the aromatic ring can undergo further substitution reactions.

For instance, the amine can be acylated to form amides, which are common in many bioactive molecules. A hypothetical reaction could involve the acylation of this compound with a substituted benzoyl chloride to yield a complex benzamide (B126) derivative. Such derivatives are of interest in medicinal chemistry.

| Reactant 1 | Reactant 2 | Product | Potential Application Area |

| This compound | 4-(Trifluoromethyl)benzoyl chloride | N-(butan-2-yl)-N-(5-chloro-2-methoxyphenyl)-4-(trifluoromethyl)benzamide | Medicinal Chemistry |

| This compound | Cyclohexanecarbonyl chloride | N-(butan-2-yl)-N-(5-chloro-2-methoxyphenyl)cyclohexanecaramide | Agrochemical Research |

Furthermore, the aromatic ring of this compound is amenable to electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. The methoxy (B1213986) group is an activating ortho-, para-director, while the chloro and N-alkyl groups are also ortho-, para-directing, albeit with different activating or deactivating strengths. This allows for regioselective introduction of additional functionalities, expanding the complexity of the resulting scaffold.

Utility as a Building Block in Ligand Design for Metal Catalysis

Substituted anilines are crucial precursors in the synthesis of ligands for transition-metal catalysis. The nitrogen atom in this compound can be incorporated into various ligand frameworks, such as N-heterocyclic carbenes (NHCs), phosphine-amines, or salen-type ligands. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by the substituents on the aniline (B41778) ring.

The chloro and methoxy groups on this compound would impart specific steric and electronic effects to a resulting ligand. The methoxy group, being electron-donating, would increase the electron density on the metal center, which can be beneficial in certain catalytic cycles, such as cross-coupling reactions. The chloro group, being electron-withdrawing, would have the opposite effect. The butan-2-yl group provides steric bulk, which can enhance the stability of the catalyst and influence the selectivity of the reaction.

A plausible synthetic route to an NHC precursor would involve the reaction of this compound with glyoxal and an appropriate aldehyde, followed by cyclization to form an imidazolium salt.

| Aniline Precursor | Proposed Ligand Type | Potential Metal for Complexation | Potential Catalytic Application |

| This compound | N-Heterocyclic Carbene (NHC) | Palladium, Rhodium, Ruthenium | Cross-coupling, Metathesis |

| This compound | Phosphine-Amine | Platinum, Iridium | Asymmetric Hydrogenation |

Precursor for Advanced Materials and Specialty Chemicals

The functional groups on this compound also suggest its potential as a monomer or an additive in the synthesis of advanced materials. For example, anilines are known to be used in the production of conductive polymers like polyaniline. The specific substitution pattern on this molecule could be exploited to create polymers with tailored electronic and physical properties.

Additionally, this compound could serve as an intermediate in the synthesis of specialty chemicals such as dyes or pigments. The aniline core is a common feature in many chromophores, and the substituents would influence the color and fastness properties of the resulting dye.

| Application Area | Role of this compound | Potential Property Modification |

| Conductive Polymers | Monomer or co-monomer | Solubility, conductivity, processability |

| Dyes and Pigments | Intermediate for chromophore synthesis | Color, lightfastness, thermal stability |

| Polymer Additives | Antioxidant or UV stabilizer precursor | Enhanced material lifetime |

Intermediate in the Preparation of Diverse Chemical Libraries

In modern drug discovery and materials science, the generation of chemical libraries containing a large number of structurally related compounds is a key strategy. This compound is an excellent candidate for inclusion in such libraries as a versatile building block. Its multiple reaction sites allow for the attachment of a wide variety of different chemical moieties in a combinatorial fashion.

For example, a library of amides could be generated by reacting this compound with a diverse set of carboxylic acids or their derivatives. Similarly, the aromatic ring could be functionalized through reactions such as nitration, halogenation, or sulfonation, followed by further modifications of the newly introduced groups. This would rapidly generate a collection of novel compounds with a shared core structure, which could then be screened for desired biological or material properties.

Vii. Environmental Chemistry and Degradation Pathways of N Butan 2 Yl 5 Chloro 2 Methoxyaniline Analogs

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation involves the chemical transformation of a compound without the involvement of microorganisms. For chloroaniline derivatives, key abiotic processes include photolysis and hydrolysis, which are influenced by environmental conditions such as sunlight intensity, pH, and the presence of other chemical species.

Photolytic degradation, or photolysis, is a major dissipation pathway for many herbicides and their derivatives when exposed to sunlight in aquatic or terrestrial environments. researchgate.netresearchgate.net For chloroaniline analogs, this process can be complex, leading to a variety of photoproducts.

Research on 4-chloroaniline (B138754) (4-CA) demonstrates that it undergoes degradation when exposed to simulated sunlight in aqueous solutions. nih.gov The degradation pathway is intricate, yielding numerous photoproducts. nih.gov The primary products are often dimeric structures, suggesting that the reaction proceeds through the formation of reactive intermediates that combine. nih.govresearchgate.net In some photocatalytic systems using titanium dioxide (TiO2), the degradation of 4-CA can proceed through several routes, including hydroxyl radical attack on the amino group to form 4-chlorophenol, or hydrogen abstraction from the aromatic ring leading to dimerization and the formation of 4,4'-dichloroazobenzene. researchgate.netmdpi.com A third proposed pathway involves the release of HCl to form aniline (B41778), which is subsequently oxidized. researchgate.net

The rate and products of photolysis can be influenced by the surrounding matrix. For instance, the presence of natural photosensitizers like dissolved organic matter can enhance the rate of degradation. researchgate.net Studies on 2-chloroaniline (B154045) have identified 2-chlorophenol (B165306) and p-benzoquinone as major intermediate products during TiO2-catalyzed photodegradation. mdpi.com

Table 1: Photodegradation Intermediates of Chloroaniline Analogs

| Parent Compound | Condition | Identified Intermediate Products | Source |

|---|---|---|---|

| 4-chloroaniline | Simulated Sunlight | Dimeric structures | nih.gov |

| 4-chloroaniline | UV/TiO2/H2O2 | 4-chlorophenol, 4,4'-dichloroazobenzene, 4-chloronitrobenzene, Aniline, 4-aminophenol | researchgate.net |

| 2-chloroaniline | TiO2 Photocatalysis | 2-chlorophenol, p-benzoquinone | mdpi.com |

| Aniline | TiO2 Photocatalysis | Aminophenol, Benzidine, Azobenzene | mdpi.com |

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of substituted anilines toward hydrolysis varies depending on the nature and position of the substituents on the aromatic ring and the side chains.

Generally, the aniline functional group itself is relatively stable to hydrolysis under typical environmental pH conditions. However, other functional groups within the molecule can be susceptible. For example, herbicides that contain chloroaniline as a part of a larger structure, such as the phenylurea herbicide linuron (B1675549) or the anilide propanil, can be degraded to produce chloroaniline derivatives. researchgate.netsciepub.comnih.gov Chlorpropham, a related phenylcarbamate, undergoes partial hydrolysis in water, with 90% degradation occurring over 59 to 130 days. wikipedia.org

For simple chloroanilines like 3,4-dichloroaniline (B118046) (3,4-DCA), there is little evidence of significant hydrolysis in the environment. nih.gov This suggests that for compounds like N-(butan-2-yl)-5-chloro-2-methoxyaniline, where the core is a substituted aniline, direct hydrolysis of the aromatic amine or the ether linkage is likely to be a slow process compared to photolytic or biological degradation pathways.

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation by microorganisms is a critical process determining the persistence of organic pollutants in soil and water. awsjournal.orgillinois.edu A wide range of bacteria and fungi have been shown to metabolize chloroaniline and its derivatives under different environmental conditions. sciepub.comsciepub.com

The presence or absence of oxygen profoundly affects the microbial degradation pathways for chloroanilines.

Aerobic Degradation: Under aerobic conditions, bacteria typically initiate the degradation of chloroanilines by using oxygenases to hydroxylate the aromatic ring. mdpi.comresearchgate.net This leads to the formation of chlorocatechols, which are key intermediates. sciepub.comnih.gov The catechol ring is then cleaved by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways. nih.govplos.org Numerous bacterial species have been identified that can utilize chloroanilines as a sole source of carbon and nitrogen. For instance, Acinetobacter baumannii, Pseudomonas putida, and Klebsiella sp. have been shown to degrade 4-chloroaniline with efficiencies of 60-75%. nih.gov Similarly, Comamonas testosteroni and Delftia acidovorans can metabolize 3-chloroaniline (B41212). sciepub.comsciepub.com In some cases, acetylation of the amino group is a major transformation mechanism, as observed in Paracoccus sp.. nih.gov

Anaerobic Degradation: In the absence of oxygen, a common transformation pathway is reductive dehalogenation, where a chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. asm.org For example, 3,4-dichloroaniline can be dechlorinated to 3-chloroaniline by anaerobic microorganisms in pond sediment. asm.org This process can be slow in unacclimated environments but can occur rapidly in microbial communities previously exposed to similar chlorinated compounds, a phenomenon known as cross-acclimation. asm.org Some bacteria, like Escherichia coli, can transform p-chloroaniline into more hydrophilic compounds in the presence of nitrates under anaerobic conditions. nih.gov The degradation pathways under aerobic and anaerobic conditions are distinct, as demonstrated by Paracoccus sp., which metabolizes 4-chloroaniline completely under both conditions but via separate pathways. nih.gov

Table 2: Microorganisms Involved in Chloroaniline Degradation

| Compound | Microorganism(s) | Condition | Degradation Efficiency/Rate | Source |

|---|---|---|---|---|

| p-chloroaniline | Cellulomonas sp. | Aerobic | 86.5% in 30 days | researchgate.net |

| p-chloroaniline | Alcaligenes denitrificans | Aerobic | 81.2% in 30 days | researchgate.net |

| 4-chloroaniline | Acinetobacter baumannii, Pseudomonas putida, Klebsiella sp. | Aerobic | 60-75% degradation | nih.gov |

| 3-chloroaniline | Comamonas testosteroni, Delftia acidovorans | Aerobic | Metabolized as sole C and N source | sciepub.comsciepub.com |

| Halogenated anilines | Paracoccus sp. | Aerobic & Anaerobic | Complete metabolism via different pathways | nih.gov |

| 3,4-dichloroaniline | Anaerobic pond sediment microbes | Anaerobic | Complete dechlorination to 3-CA in 8 weeks | asm.org |

| 2-chloro-4-nitroaniline (B86195) | Rhodococcus sp. | Aerobic | Utilized as sole C, N, and energy source | plos.org |

Identifying the intermediate and final products of microbial metabolism is crucial for understanding the complete degradation pathway and assessing any potential risks from toxic metabolites.

In aerobic pathways, the initial hydroxylation of chloroanilines leads to the formation of corresponding chlorocatechols. For example, the degradation of 3-chloroaniline by Delftia acidovorans can lead to the accumulation of 4-chlorocatechol. sciepub.com The degradation of 2-chloro-4-nitroaniline by a Rhodococcus strain was found to proceed through the novel intermediates 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. plos.org

Under anaerobic conditions, the primary products are less chlorinated anilines. Studies on dichloroanilines have clearly shown the formation of monochloroanilines. For instance, anaerobic microbes in pond sediment transform 3,4-dichloroaniline into 3-chloroaniline and 2,4-dichloroaniline (B164938) into 4-chloroaniline. asm.org These monochloroaniline products were found to be stable for the duration of the experiments, indicating they may persist longer under these conditions. asm.org

Table 3: Identified Microbial Degradation Products of Chloroaniline Analogs

| Parent Compound | Microorganism/System | Condition | Identified Products | Source |

|---|---|---|---|---|

| 3-chloroaniline | Delftia acidovorans | Aerobic | 4-chlorocatechol | sciepub.com |

| 2-chloro-4-nitroaniline | Rhodococcus sp. strain MB-P1 | Aerobic | 4-amino-3-chlorophenol, 6-chlorohydroxyquinol | plos.org |

| 3,4-dichloroaniline | Anaerobic pond sediment | Anaerobic | 3-chloroaniline | asm.org |

| 2,4-dichloroaniline | Anaerobic pond sediment | Anaerobic | 4-chloroaniline | asm.org |

| 4-chloroaniline | Paracoccus sp. | Aerobic | Acetylated 4-chloroaniline | nih.gov |

Environmental Fate and Transport Modeling

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including soil, water, and air. awsjournal.orgmdpi.com Key processes that govern the fate of chloroaniline analogs are sorption to soil and sediment, volatilization, and leaching. researchgate.netnih.gov

Sorption: Chloroanilines can bind to soil particles, which reduces their mobility and bioavailability. The extent of sorption is influenced by soil properties like organic matter content and clay content. awsjournal.org

Leaching: The movement of these compounds through the soil profile into groundwater is a concern. However, strong sorption to soil particles can limit leaching. illinois.edu

Volatilization: The tendency of a chemical to move from water or soil into the air is determined by its vapor pressure and Henry's Law constant. For 4-chloroaniline, volatilization from river surfaces has a calculated half-life of about 35.7 days, while for 3,4-dichloroaniline, volatilization is not considered a significant fate process. nih.gov

The persistence of these compounds can vary widely. The biodegradation half-life for 4-chloroaniline can range from several days to months. nih.gov In contrast, 3,4-dichloroaniline is much more persistent, with a very slow degradation rate in groundwater sediments, having a half-life of around 1000 days. nih.gov Understanding these processes is essential for developing models that can predict the environmental concentrations and potential exposure risks associated with these chemicals. awsjournal.org

Viii. Conclusion and Future Research Directions

Summary of Key Research Findings

Direct research findings on N-(butan-2-yl)-5-chloro-2-methoxyaniline are sparse. The scientific focus has predominantly been on its parent amine, 5-chloro-2-methoxyaniline (B1222851), and its derivatives. Research on these related compounds has established them as versatile precursors in the synthesis of more complex molecules with specific biological activities. For instance, derivatives have been synthesized and investigated for their potential as anti-cancer and anti-inflammatory agents. nih.govresearchgate.net The synthesis of the parent compound, 5-chloro-2-methoxyaniline, is well-established, often involving the reduction of 4-chloro-1-methoxy-2-nitrobenzene. chemicalbook.comchemicalbook.com Spectroscopic analyses, including FT-IR and FT-Raman, have been performed on the 5-chloro-ortho-methoxyaniline core, providing a foundational understanding of its vibrational properties. researchgate.net

< div class="table-container">

div> < style> .table-container { width: 100%; overflow-x: auto; } table { width: 100%; border-collapse: collapse; } th, td { border: 1px solid #ddd; padding: 8px; text-align: left; } th { background-color: #f2f2f2; } @media screen and (max-width: 600px) { table, thead, tbody, th, td, tr { display: block; } thead tr { position: absolute; top: -9999px; left: -9999px; } tr { margin-bottom: 15px; } td { border: none; border-bottom: 1px solid #ddd; position: relative; padding-left: 50%; } td:before { position: absolute; left: 6px; width: 45%; padding-right: 10px; white-space: nowrap; content: attr(data-label); font-weight: bold; } }

style> < h5>Table 1: Summary of Research Status h5> < table> < thead> < tr> < th>Research Area th> < th>Key Findings for this compound & Related Structures th>

tr>

thead> < tbody> < tr> < td data-label="Research Area">Synthesis td> < td data-label="Key Findings">While specific synthesis protocols for the title compound are not widely published, methods for its precursor, 5-chloro-2-methoxyaniline, are well-documented, typically involving the reduction of a nitroaromatic compound. chemicalbook.comprepchem.com td>

tr> < tr> < td data-label="Research Area">Spectroscopic Analysis td> < td data-label="Key Findings">Detailed vibrational and spectral analyses have been conducted on the core 5-chloro-2-methoxyaniline structure, providing reference data for future characterization of its derivatives. researchgate.netchemicalbook.com td>

tr> < tr> < td data-label="Research Area">Biological Activity td> < td data-label="Key Findings">No direct studies are available. However, various derivatives of 5-chloro-2-methoxyaniline have been synthesized and evaluated for applications in medicinal chemistry, showing promise as anti-cancer and anti-inflammatory agents. nih.govresearchgate.net td>

tr>

tbody>

table>

Emerging Research Avenues for this compound and Related Structures

The primary value of this compound likely lies in its potential as a scaffold or intermediate in drug discovery and materials science. The N-(butan-2-yl) group adds a chiral, lipophilic character compared to its parent aniline (B41778), which could be pivotal in modulating biological activity and pharmacokinetic properties.

Medicinal Chemistry: A significant research avenue is the exploration of this compound and its analogues as novel therapeutic agents. Based on studies of related molecules, several areas are of interest:

Oncology: Benzamide (B126) derivatives of 5-chloro-2-methoxyaniline have been synthesized and shown to possess anti-proliferative activity against human cancer cell lines. researchgate.net Investigating the anti-cancer potential of amides or ureas derived from this compound is a logical next step.

Anti-inflammatory Agents: N-heterocyclic ketone analogs containing a substituted chloro-methoxyphenyl moiety have been identified as potent anti-inflammatory agents for treating conditions like ulcerative colitis. nih.gov This suggests that the title compound could serve as a key building block for new anti-inflammatory drugs.

Central Nervous System (CNS) Agents: A patent for derivatives of 2-methoxy-5-chloroaniline described compounds with major tranquillizing activity. google.com This historical precedent indicates that exploring the neurological effects of this compound and its derivatives could be a fruitful area of research.

Agrochemicals: Substituted anilines are a cornerstone of the agrochemical industry. Future research could explore the potential herbicidal, fungicidal, or insecticidal properties of derivatives synthesized from this compound.

< h5>Table 2: Potential Future Research Directions h5> < table> < thead> < tr> < th>Field th> < th>Proposed Research th> < th>Rationale Based on Analogues th>

tr>

thead> < tbody> < tr> < td data-label="Field">Medicinal Chemistry (Oncology) td> < td data-label="Proposed Research">Synthesis and screening of novel benzamide derivatives. td> < td data-label="Rationale Based on Analogues">Related 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives show anti-proliferative activity. researchgate.net td>

tr> < tr> < td data-label="Field">Medicinal Chemistry (Immunology) td> < td data-label="Proposed Research">Development of novel compounds for inflammatory diseases. td> < td data-label="Rationale Based on Analogues">N-(5-chloro-2,4-dimethoxyphenyl) analogs are effective against ulcerative colitis in preclinical models. nih.gov td>

tr> < tr> < td data-label="Field">Medicinal Chemistry (Neurology) td> < td data-label="Proposed Research">Evaluation of derivatives for CNS activity. td> < td data-label="Rationale Based on Analogues">Patented 2-methoxy-5-chloro aniline derivatives have shown tranquillizing properties. google.com td>

tr> < tr> < td data-label="Field">Materials Science td> < td data-label="Proposed Research">Investigation as a monomer for synthesizing electroactive polymers or as a component in functional dyes. td> < td data-label="Rationale Based on Analogues">Aniline derivatives are common precursors for conducting polymers and specialized dyes. td>

tr>

tbody>

Potential Impact on Advanced Chemical Synthesis and Materials Science

The impact of this compound extends beyond its direct applications. Its utility as a chemical building block could influence several areas.

Advanced Chemical Synthesis: As a substituted aniline, it is a versatile intermediate. The amine functional group allows for a wide range of transformations, including diazotization, amide bond formation, and transition-metal-catalyzed cross-coupling reactions. The specific substitution pattern—a chloro group for halogen-mediated reactions, a methoxy (B1213986) group influencing electronic properties, and a chiral alkyl group—makes it a unique and potentially valuable synthon for creating complex molecular architectures with high specificity. Its use could lead to more efficient synthetic routes for complex target molecules, particularly in the construction of heterocyclic systems which are prevalent in pharmaceuticals.

Materials Science: While speculative, the field of materials science could also benefit from this compound. Aniline and its derivatives are fundamental to the development of conducting polymers (e.g., polyaniline). The specific substituents on this compound could be used to fine-tune the properties—such as solubility, processability, and electronic characteristics—of new polymeric materials. Furthermore, its structure could be incorporated into novel dyes or liquid crystals, where the interplay of its substituents could lead to unique optical or self-assembly properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.